4-(2-Fluoro-4-methoxyphenyl)piperidine hydrochloride
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Overview
Description
4-(2-Fluoro-4-methoxyphenyl)piperidine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of a piperidine ring substituted with a 2-fluoro-4-methoxyphenyl group, and it is commonly used in various fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoro-4-methoxyphenyl)piperidine hydrochloride typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluoro-4-methoxyphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or methoxy group is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(2-Fluoro-4-methoxyphenyl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic effects, including its use in drug development and pharmacological studies.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-4-methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluoro-2-methyl-benzyl)-piperidine hydrochloride
- 4-(4-methoxyphenyl)piperidine hydrochloride
- 4-Fluoro-4-(2-methoxyphenyl)piperidine hydrochloride
Uniqueness
4-(2-Fluoro-4-methoxyphenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-(2-fluoro-4-methoxyphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c1-15-10-2-3-11(12(13)8-10)9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMNCZCDHQOJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCNCC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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